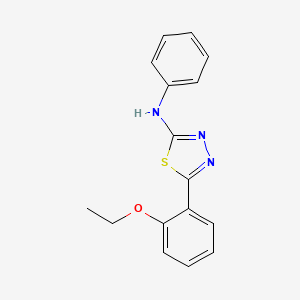![molecular formula C12H10FN3O4S B1327072 [(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142202-81-0](/img/structure/B1327072.png)
[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, [(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure in various chemical entities with potential biological activities. The presence of the 3-fluorophenyl group and the methoxyacetic acid moiety suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol compounds typically involves multiple steps, starting from simple precursors such as cyanoacetamide. The process includes oximation, alkylation, aminolysis, bromation, cyclization with potassium thiocyanate, and hydrolysis in a base environment to obtain the final product . Although the exact synthetic route for the compound is not detailed in the provided papers, it is likely to follow a similar multi-step synthetic strategy, with modifications to introduce the specific 3-fluorophenyl and methoxyacetic acid groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol derivatives is characterized by the presence of a thiadiazole ring, which can engage in various intermolecular interactions. For instance, in the molecular cocrystals of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, hydrogen bonding plays a crucial role in the formation of the crystal structure. Hydrogen bonds such as O-H···N and N-H···O are observed, leading to the formation of heterodimers and one-dimensional chain structures . These interactions are essential for the stability and packing of the molecules in the solid state.
Chemical Reactions Analysis
The thiadiazol moiety in the compound is reactive and can participate in various chemical reactions. The presence of amino and carboxylic acid groups in the structure suggests that it can form adducts and salts with other compounds through hydrogen bonding and proton transfer . These reactions are significant as they can lead to the formation of cocrystals with different carboxylic acids, which can modify the compound's properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the fluorine atom and the methoxy group could affect the compound's lipophilicity, solubility, and overall reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in related structures, suggest that the compound may have a high melting point and could form stable crystalline structures . These properties are important for the compound's potential use in pharmaceutical applications, as they can affect its bioavailability and stability.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through the reaction of related thiadiazole amines with mercaptoacetic acid, showing specific conformational properties in its structure (Yin et al., 2008).
- A related compound's synthesis, involving thiadiazol and methoxyimino acetic acid, is important in the development of cephem antibiotics (Tatsuta et al., 1994).
Antimicrobial Applications
- Thiadiazole derivatives have shown significant antimicrobial activities, indicating potential application in medical treatments (Sah et al., 2014).
- The synthesis of various thiadiazole derivatives, including those related to the compound , have been explored for their antimicrobial properties (Noolvi et al., 2016).
Pharmacophore Hybridization for Anticancer Properties
- Thiadiazole-based compounds, including those similar to the mentioned compound, are used in pharmacophore hybridization, an approach in designing drug-like small molecules with anticancer properties (Yushyn et al., 2022).
Application in Corrosion Inhibition
- Certain thiadiazole derivatives have been explored for their potential as corrosion inhibitors, an important aspect in material science (Attou et al., 2020).
Fluorescence and Spectroscopic Studies
- Thiadiazole compounds exhibit interesting fluorescence properties, useful for applications in molecular probes and photodynamic therapy (Pişkin et al., 2020), (Budziak et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4S/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDRUARJHSCLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

